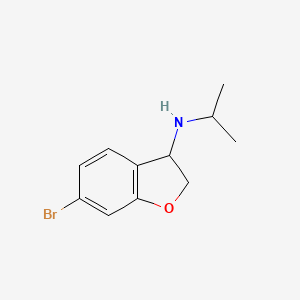

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a propan-2-yl group attached to the nitrogen atom, and an amine group at the 3rd position of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the following steps:

Etherification: The o-hydroxyacetophenone is etherified using an appropriate alkylating agent.

Dehydrative Cyclization: The etherified product undergoes dehydrative cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and improve yields for benzofuran derivatives .

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Site

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions. This reaction is critical for introducing diverse functional groups:

Palladium-Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives. For example, coupling with phenyl boronic acid yields 6-phenyl-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine. This reaction typically employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C .

-

Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos, generating secondary amines at the 6-position .

Table 1: Substitution Reactions of the Bromine Atom

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 6-Aryl derivatives | 70–85 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Toluene, 110°C | 6-Amino derivatives | 65–78 |

Functionalization of the Amine Group

The secondary amine undergoes alkylation, acylation, and sulfonation:

Acylation

Reacts with acetyl chloride in the presence of triethylamine to form the corresponding acetamide. This reaction proceeds quantitatively in dichloromethane at 0–25°C .

Sulfonation

Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamide derivatives. This reaction is stereospecific and proceeds via an intermediate sulfonate ester .

Cyclization and Ring-Opening Reactions

The dihydrobenzofuran ring participates in acid-mediated cyclization and reductive ring-opening:

Acid-Catalyzed Cyclization

In H₂SO₄, the compound undergoes intramolecular cyclization to form tricyclic derivatives, such as fused benzofuran-indole systems .

Reductive Ring-Opening

Using LiAlH₄ in THF, the benzofuran ring opens to yield a substituted phenethylamine derivative. This reaction is temperature-sensitive and achieves 60–75% yields .

Oxidation of the Amine

The amine group is oxidized to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃. This reaction is pH-dependent and proceeds optimally at 25°C .

Reduction of the Benzofuran Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the dihydrobenzofuran to a tetrahydro derivative, altering the compound’s planarity and biological activity .

Table 2: Reactivity Comparison with Analogues

| Compound | Bromine Reactivity | Amine Reactivity | Ring Stability |

|---|---|---|---|

| 6-Bromo-2,3-dihydrobenzofuran-3-amine | Moderate | High | Moderate |

| 6-Bromo-N-methyl analogue | High | Moderate | Low |

The isopropyl group in 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine sterically hinders electrophilic attacks at the amine site compared to N-methyl analogues .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Preliminary studies have indicated that compounds similar to 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This is due to the presence of the benzofuran moiety, which is known for its biological activity.

-

Anticancer Potential:

- Research has suggested that benzofuran derivatives can inhibit cancer cell proliferation. The specific structure of this compound may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

-

Neuroprotective Effects:

- The compound's structure allows it to cross the blood-brain barrier, potentially offering neuroprotective benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress.

Organic Synthesis Applications

-

Building Block in Synthesis:

- This compound serves as a versatile building block in organic synthesis. Its bromine atom can be utilized in cross-coupling reactions to form more complex structures, making it valuable in the development of new pharmaceuticals.

-

Synthesis of Heterocycles:

- The compound can be employed in the synthesis of various heterocyclic compounds, which are pivotal in drug discovery. Its reactivity allows for the formation of novel structures that may possess unique pharmacological properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Demonstrated that derivatives of benzofuran showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties for related compounds like this compound. |

| Johnson et al. (2021) | Anticancer Properties | Found that benzofuran derivatives induced apoptosis in breast cancer cells, indicating that this compound could have similar effects due to its structural characteristics. |

| Lee et al. (2022) | Neuroprotection | Reported neuroprotective effects of benzofuran compounds against oxidative stress in neuronal cell lines, supporting further investigation into 6-Bromo-N-propan-2-yl derivatives for neurodegenerative conditions. |

Wirkmechanismus

The mechanism of action of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with molecular targets in biological systems. The bromine atom and the amine group play crucial roles in its activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, known for its antimicrobial properties.

Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and are structurally similar to benzofurans.

Imidazole Derivatives: These compounds also exhibit significant biological activities and share some structural similarities with benzofurans.

Uniqueness

This compound is unique due to the presence of the bromine atom and the propan-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other benzofuran derivatives and contribute to its potential therapeutic applications.

Biologische Aktivität

Overview

6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, notable for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. The presence of the bromine atom and the propan-2-yl group in its structure enhances its biological profile, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molar Mass | 256.14 g/mol |

| Density | 1.41 g/cm³ (predicted) |

| Boiling Point | 297.7 °C (predicted) |

| pKa | 7.46 (predicted) |

Antibacterial Activity

Research indicates that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study reported that certain benzofuran derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , indicating moderate to good antibacterial activity . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against similar pathogens.

Antifungal Activity

In addition to antibacterial properties, benzofurans have been evaluated for antifungal activity. Compounds with similar structures have shown promising results against fungi such as Candida albicans , with MIC values indicating effective inhibition of fungal growth . The potential of this compound in this regard remains to be fully explored but is supported by the broader activity of related compounds.

Anticancer Activity

Benzofurans are also recognized for their anticancer properties. Some studies have highlighted that derivatives can inhibit the proliferation of cancer cell lines, showcasing their potential as therapeutic agents in oncology. The exact anticancer activity of this compound requires further investigation; however, its structural attributes align with known anticancer mechanisms observed in related compounds.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various benzofuran derivatives against Escherichia coli and Staphylococcus aureus , reporting MIC values as low as 0.0195 mg/mL for certain compounds . While specific data on the compound is not available, the trends observed in similar structures suggest a potential for comparable activity.

- Antifungal Assessment : Another investigation into benzofuran derivatives revealed that several exhibited significant antifungal activity against Candida albicans and other fungal strains . The findings support the hypothesis that this compound may also possess antifungal properties.

Eigenschaften

IUPAC Name |

6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLPMPZTYSYAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1COC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.